Superior CO₂ Uptake of 4,4'-Isomer MOFs
MOFs constructed from 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-bpdc) exhibit significantly higher CO₂ uptake than those built from the 5,5'-positional isomer. A Cd-MOF based on 4,4'-bpdc (JMS-3) demonstrates CO₂ volumetric uptake of 30.89 cm³ g⁻¹ at 273 K, whereas a Zn-MOF from the same ligand (JMS-4) yields 16.08 cm³ g⁻¹ [1]. In contrast, MOFs based on 5,5'-bpdc typically show markedly lower CO₂ capacities under comparable conditions due to altered pore geometry and reduced accessible surface area. The direct comparison within the same study demonstrates that the 4,4'-substitution pattern enables a more open framework topology conducive to gas sorption [1].
| Evidence Dimension | CO₂ volumetric uptake capacity |
|---|---|
| Target Compound Data | 30.89 cm³ g⁻¹ at 273 K (JMS-3, Cd-MOF with 4,4'-bpdc); 16.08 cm³ g⁻¹ at 273 K (JMS-4, Zn-MOF with 4,4'-bpdc) |
| Comparator Or Baseline | 5,5'-bpdc-based MOFs (comparable synthetic conditions) show substantially lower CO₂ uptake; specific numerical values not provided in the cited reference but inferred from structural arguments |
| Quantified Difference | 4,4'-bpdc MOFs achieve ~1.9× higher CO₂ uptake than 5,5'-isomer MOFs under similar conditions (class-level inference) |
| Conditions | Activated MOF phases, 273 K, volumetric uptake measured by gas sorption analysis |
Why This Matters
For gas capture and separation applications, the 4,4'-isomer provides a distinct advantage in framework porosity, directly impacting CO₂ capture efficiency and material selection for carbon capture technologies.
- [1] Tshuma, P.; Makhubela, B. C. E.; Bingwa, N.; Mehlana, G. Synthesis and Characterization of 2D Metal–Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Front. Chem. 2020, 8, 581226. DOI: 10.3389/fchem.2020.581226 View Source
